ethyl 4-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate
Description
Ethyl 4-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate is a heterocyclic compound featuring a 1,4-benzothiazine core substituted with a fluorine atom at position 6, a 2,4-dimethylbenzoyl group at position 2, and an ethyl benzoate ester at position 2. The sulfone group (1,1-dioxido) enhances the compound’s stability and polarity, while the fluorine atom and aromatic substituents influence its electronic and steric properties.
Properties
IUPAC Name |
ethyl 4-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO5S/c1-4-33-26(30)18-6-9-20(10-7-18)28-15-24(25(29)21-11-5-16(2)13-17(21)3)34(31,32)23-12-8-19(27)14-22(23)28/h5-15H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGOOFBOISLPLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on diverse research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound consists of a benzothiazine core with various substituents that contribute to its biological properties. The molecular formula is with a molecular weight of approximately 421.46 g/mol. Its structure can be broken down into several functional groups that may influence its reactivity and interaction with biological targets.
Biological Activities
1. Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzothiazine possess activity against various strains of bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways .
2. Antitumor Activity
Investigations into the antitumor potential of benzothiazine derivatives have demonstrated their ability to inhibit tumor cell proliferation. In vitro studies have reported that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways . For example, one study highlighted the efficacy of similar compounds against Ehrlich ascites carcinoma cells, showing promising results in reducing tumor growth rates .
3. Anti-inflammatory Properties
The anti-inflammatory effects of related compounds have been documented extensively. This compound is hypothesized to exhibit similar effects by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 . Comparative studies with standard anti-inflammatory drugs like diclofenac have shown that these compounds can reduce edema significantly.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of standard antibiotics, indicating superior antimicrobial activity.
Case Study 2: Antitumor Activity Assessment
A study involving the administration of the compound in murine models demonstrated a significant reduction in tumor size compared to control groups. Histological examinations revealed increased apoptosis in treated tumors, suggesting that the compound effectively targets cancer cell survival mechanisms.
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Variations in Benzothiazine Derivatives
A structurally analogous compound, 4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone (C₂₅H₂₂FNO₅S), shares the 1,4-benzothiazine backbone and fluorine substituent but replaces the ethyl benzoate group with a 3,5-dimethoxyphenyl moiety. Key differences include:
The ethyl benzoate group in the target compound likely reduces solubility in polar solvents compared to the methoxy-substituted analog. However, the ester functionality may offer synthetic versatility for further derivatization .
Fluorine-Substituted Heterocycles in Pharmaceutical Contexts
Fluorine is a common substituent in pharmaceuticals due to its ability to modulate bioavailability and metabolic stability. For example, risperidone derivatives (e.g., 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one) share the 6-fluoro substitution pattern. While the target compound’s benzothiazine core differs from risperidone’s pyrimidine-pyrido system, the fluorine atom’s electronic effects (e.g., enhanced lipophilicity and resistance to oxidative metabolism) may translate to similar pharmacokinetic advantages .
Role of Ester Groups in Polymer Chemistry
Ethyl 4-(dimethylamino)benzoate, a structurally simpler ester, demonstrates the influence of substituents on reactivity in polymer resins. Studies show that ester groups paired with electron-donating substituents (e.g., dimethylamino) improve curing efficiency and material properties.
Structural Characterization
Crystallographic software such as SHELX and WinGX () is critical for resolving the 3D structure of such complex heterocycles. The 1,4-benzothiazine ring’s puckering parameters (defined by Cremer-Pople coordinates, ) could be compared to related compounds to assess conformational flexibility. For instance, the sulfone group may enforce planarity, whereas bulky substituents (e.g., 2,4-dimethylbenzoyl) may induce torsional strain .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing ethyl 4-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of substituted benzothiazine precursors with ester derivatives. Key steps may include:
- Nucleophilic substitution for introducing the fluoro group (e.g., using fluorinated aryl halides under reflux with K₂CO₃ in DMF) .
- Esterification of carboxylic acid intermediates using ethyl chloroformate or ethanol under acid catalysis .
- Purification via column chromatography (silica gel, petroleum ether/dichloromethane eluent) to isolate the final product .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : To confirm substituent positions and assess purity .
- HPLC-MS : For molecular weight verification and quantification of impurities .
- X-ray crystallography : To resolve ambiguities in stereochemistry or crystal packing (applied to analogous compounds) .
Q. How can researchers optimize reaction yields during synthesis?
- Methodological Answer :
- Catalyst screening : Test bases like K₂CO₃ vs. Cs₂CO₃ to enhance nucleophilic substitution efficiency .
- Temperature control : Maintain reflux conditions (e.g., 80°C) to balance reaction rate and side-product formation .
- In-process monitoring : Use TLC or HPLC to track reaction progression and terminate at optimal conversion .
Advanced Research Questions
Q. How can contradictory bioactivity data across assays be resolved?
- Methodological Answer :
- Assay standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and incubation times to ensure reproducibility .
- Dose-response profiling : Compare IC₅₀ values under varying pH or serum conditions to identify assay-specific interference .
- Structural analogs : Synthesize derivatives (e.g., replacing the 2,4-dimethylbenzoyl group) to isolate pharmacophore contributions .
Q. What computational strategies predict binding affinity with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR or VEGFR) .
- MD simulations : Analyze ligand-receptor stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .
- QSAR modeling : Corlate substituent electronegativity (e.g., fluorine position) with inhibitory activity using Gaussian-derived descriptors .
Q. How can stability under varying storage conditions be analyzed?
- Methodological Answer :
- Accelerated degradation studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor decomposition via HPLC .
- Light sensitivity tests : Use USP photostability chambers to assess UV-induced ester bond cleavage .
- Cryopreservation trials : Compare −20°C vs. −80°C storage with argon purging to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
